5-hydroxy-6-methylpyridine-2-carbaldehyde
Description
5-Hydroxy-6-methylpyridine-2-carbaldehyde (CAS: 1008777-26-1) is a pyridine derivative featuring a hydroxyl group at position 5, a methyl group at position 6, and an aldehyde substituent at position 2. Its molecular formula is C₇H₇NO₂, with a calculated molecular weight of 138.14 g/mol. The compound is commercially available at 95% purity, with suppliers offering quantities ranging from 50 mg to 10 g .
Properties
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXLBGTKGMAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008777-26-1 | |
| Record name | 5-hydroxy-6-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the hydroxylation of 6-methylpyridine-2-carbaldehyde using appropriate oxidizing agents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production methods for 5-hydroxy-6-methylpyridine-2-carbaldehyde may involve large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for replacing the hydroxyl group.
Major Products Formed
Oxidation: 5-Hydroxy-6-methylpyridine-2-carboxylic acid.
Reduction: 5-Hydroxy-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-6-methylpyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-6-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Substituent Influence on Polarity and Solubility: The hydroxyl group in 5-hydroxy-6-methylpyridine-2-carbaldehyde enhances polarity and hydrogen-bonding capacity compared to brominated analogs (e.g., 5-bromopyridine-2-carbaldehyde), which are more lipophilic due to bromine’s electronegativity and larger atomic radius .
Electronic Effects :
- The aldehyde group at C2 acts as an electron-withdrawing moiety, polarizing the pyridine ring and influencing reactivity in condensation or nucleophilic addition reactions. Bromine, as a stronger electron-withdrawing group, may further activate the ring in halogenated analogs .
Biological Activity
5-Hydroxy-6-methylpyridine-2-carbaldehyde (HMPC) is a compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of HMPC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
5-Hydroxy-6-methylpyridine-2-carbaldehyde has a unique structure characterized by the presence of a hydroxyl group and an aldehyde functional group attached to a pyridine ring. This configuration contributes to its reactivity and biological properties. The molecular formula is , and its CAS number is 1008777-26-1.
Antitumor Activity
Research has indicated that compounds structurally related to HMPC exhibit significant antitumor properties. For instance, studies have shown that thiosemicarbazone derivatives of 5-hydroxy-4-methylpyridine-2-carboxaldehyde demonstrate enhanced antitumor activity compared to their parent compounds in murine models bearing L1210 leukemia . This suggests that HMPC may also possess similar antitumor potential, warranting further investigation.
Chelating Properties
The ability of HMPC to act as a chelating agent has been highlighted in various studies. Chelating agents are crucial in medicinal chemistry for developing treatments for conditions such as iron overload. HMPC's structure allows it to effectively bind metal ions, which is essential for its potential applications in drug development.
The mechanisms through which HMPC exerts its biological effects are multifaceted:
- Metal Ion Chelation : HMPC can chelate metal ions like iron(III), which may help in reducing oxidative stress in biological systems.
- Interaction with Biological Macromolecules : Studies suggest that HMPC interacts with proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.
Synthesis Methods
Several methods for synthesizing 5-hydroxy-6-methylpyridine-2-carbaldehyde have been reported. These include:
- Oxyfunctionalization : Utilizing whole cells of Burkholderia sp. MAK1 to convert pyridine derivatives into their hydroxylated forms .
- Chemical Synthesis : Traditional organic synthesis methods involving the reaction of appropriate precursors under controlled conditions.
Case Studies and Research Findings
A summary of notable studies involving HMPC and related compounds is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
